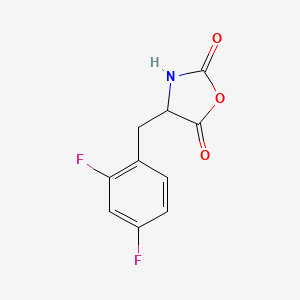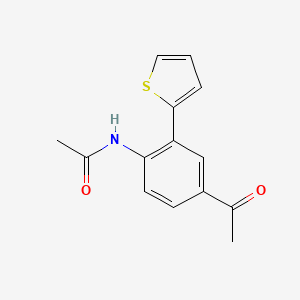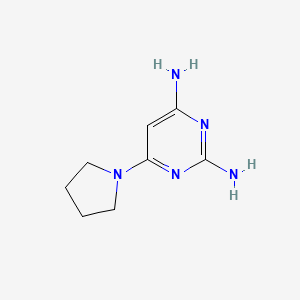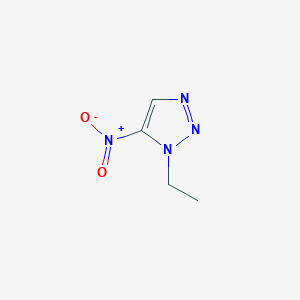![molecular formula C16H25N B13719410 3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-butylamine](/img/structure/B13719410.png)
3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-butylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-butylamine is an organic compound that belongs to the class of amines This compound features a cyclobutyl ring substituted with a 2-methylphenyl group and a butylamine chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-butylamine can be achieved through several synthetic routes. One common method involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a [2+2] cycloaddition reaction between an alkene and a carbene precursor.
Substitution with 2-Methylphenyl Group: The cyclobutyl ring is then subjected to a Friedel-Crafts alkylation reaction with 2-methylbenzene in the presence of a Lewis acid catalyst such as aluminum chloride.
Attachment of the Butylamine Chain: The final step involves the nucleophilic substitution of the cyclobutyl ring with a butylamine chain. This can be achieved through a nucleophilic substitution reaction using butylamine and a suitable leaving group on the cyclobutyl ring.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous Flow Synthesis: Utilizing continuous flow reactors to maintain precise control over reaction conditions and improve efficiency.
Catalyst Optimization: Employing highly efficient catalysts to enhance reaction rates and selectivity.
Purification Techniques: Implementing advanced purification techniques such as chromatography and crystallization to obtain the desired product with high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-butylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in ether, sodium borohydride in methanol.
Substitution: Halogens (chlorine, bromine) in the presence of a base, nucleophiles such as amines or thiols.
Major Products Formed
Oxidation: Ketones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Halogenated derivatives, substituted amines or thiols.
Aplicaciones Científicas De Investigación
3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-butylamine has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic reactions.
Biology: Studied for its potential biological activity and interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-butylamine involves its interaction with molecular targets such as enzymes, receptors, or other proteins. The compound may exert its effects through:
Binding to Receptors: Interacting with specific receptors on cell surfaces to modulate cellular signaling pathways.
Enzyme Inhibition: Inhibiting the activity of enzymes involved in metabolic pathways.
Protein Interaction: Binding to proteins and altering their conformation or function.
Comparación Con Compuestos Similares
3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-butylamine can be compared with similar compounds such as:
3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-propylamine: Similar structure but with a propylamine chain instead of a butylamine chain.
3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-ethylamine: Similar structure but with an ethylamine chain instead of a butylamine chain.
3-Methyl-1-[1-(2-methylphenyl)cyclobutyl]-1-methylamine: Similar structure but with a methylamine chain instead of a butylamine chain.
The uniqueness of this compound lies in its specific structural configuration, which may confer distinct chemical and biological properties compared to its analogs.
Propiedades
Fórmula molecular |
C16H25N |
|---|---|
Peso molecular |
231.38 g/mol |
Nombre IUPAC |
3-methyl-1-[1-(2-methylphenyl)cyclobutyl]butan-1-amine |
InChI |
InChI=1S/C16H25N/c1-12(2)11-15(17)16(9-6-10-16)14-8-5-4-7-13(14)3/h4-5,7-8,12,15H,6,9-11,17H2,1-3H3 |
Clave InChI |
XJOMWXHKZGAVPC-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC=CC=C1C2(CCC2)C(CC(C)C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-Cyclopropyl-4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-3-trifluoromethyl-benzamide](/img/structure/B13719367.png)

![4-(Cyclobutylmethyl)-2,2-dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-carboxylic acid](/img/structure/B13719376.png)
![Ethyl(E)-4-[(2-Tetrahydropyranyl)oxy]-2-nonenoate](/img/structure/B13719383.png)
![Methyl 4-(ethylamino)bicyclo[2.2.2]octane-1-carboxylate hydrochloride](/img/structure/B13719387.png)

![2-Amino-6-ethoxycarbonyl-5,6,7,8-tetrahydro-4-(trifluoromethyl)pyrido-[4,3-D]-pyrimidine](/img/structure/B13719400.png)
![(5-Amino-3'-fluoro-[1,1'-biphenyl]-3-yl)methanol](/img/structure/B13719403.png)




